molecular formula C14H15NO3S B567676 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide CAS No. 1261947-72-1

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

Cat. No.: B567676
CAS No.: 1261947-72-1
M. Wt: 277.338
InChI Key: BWQBHAZSBSLEMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-Hydroxy-TEMPO involves the condensation of acetone and ammonia . Another example is the synthesis of novel bis azo dyes derived from benzidine, which involves coupling with ethyl cyanoacetate and malononitrile to give azo-hydrazo products .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, benzidine, an aromatic amine, is used in the production of dyes and has been linked to bladder and pancreatic cancer .

Scientific Research Applications

Sulfonamide Inhibitors in Therapeutics

Sulfonamide compounds, including 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics utilized for the therapy of bacterial infections and diseases caused by other microorganisms before the introduction of penicillin in 1941. They have found application across a broad spectrum of therapeutic areas beyond their antibacterial origins. Notably, sulfonamides serve as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, demonstrating their versatility and enduring importance in pharmaceuticals. This diversity underscores the sulfonamides' role as foundational compounds leading to highly valuable drug candidates for various conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Antibacterial to Antitumour Potential

The development of bioactive substances containing the sulfonamide subunit has steadily grown due to their important biological properties. This includes not only antibacterial but also antifungal, antiparasitic, antioxidant, and antitumor properties. The ease of synthesis of sulfonamides allows for a diversity of derivatives, offering a broad range of biological activities. This adaptability makes sulfonamides an essential group in the planning and development of bioactive substances, highlighting their potential in antitumor applications. The structural characteristic of the sulfonamide group, particularly in orientation towards other functional groups, demonstrates a clear structure-activity relationship, underscoring its medicinal significance (Azevedo-Barbosa et al., 2020).

Analytical and Environmental Studies

Analytical methods for determining sulfonamides have evolved, with capillary electrophoresis (CE) emerging as a new trend in pharmaceutical and food analyses. This development highlights the importance of improved methods for the analysis of sulfonamides, given their widespread use in medicine and veterinary medicine. The review of various CE methods underscores the technique's utility in the quality control of pharmaceutical dosage forms, food analysis, and determinations in serum and other biological fluids, offering insights into the behavior of sulfonamides for theoretical studies (Hoff & Kist, 2009).

Properties

IUPAC Name

3-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQBHAZSBSLEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683644
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-72-1
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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